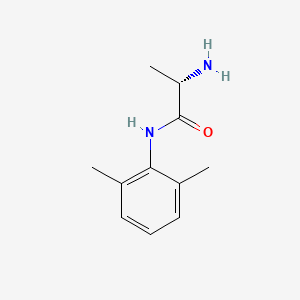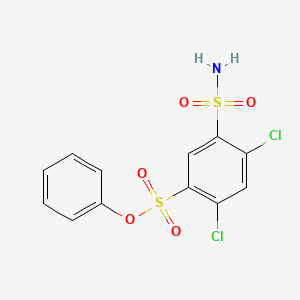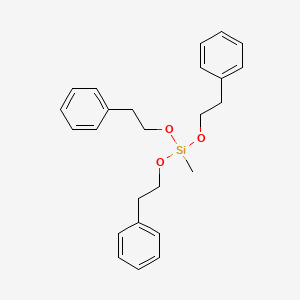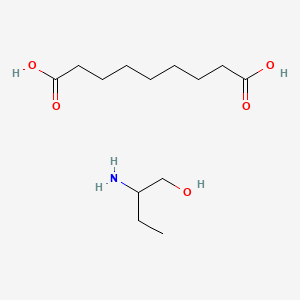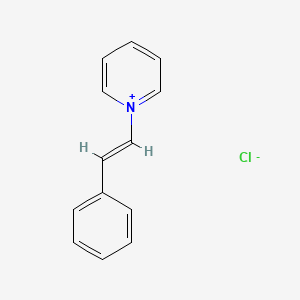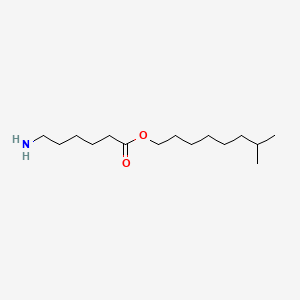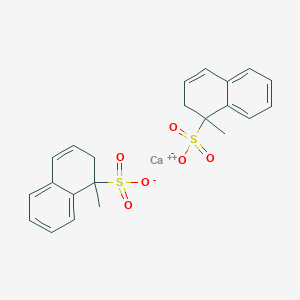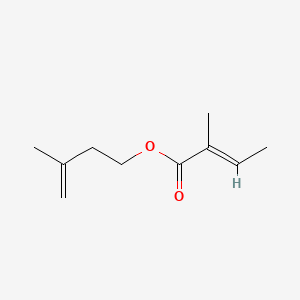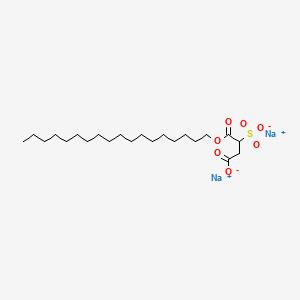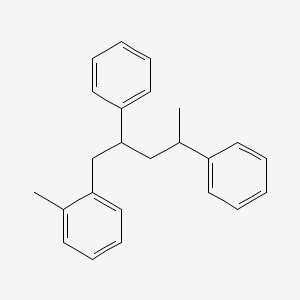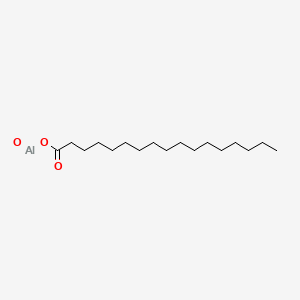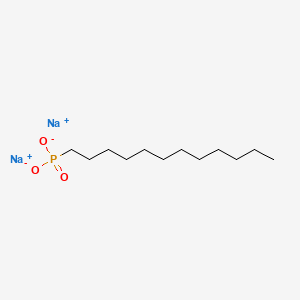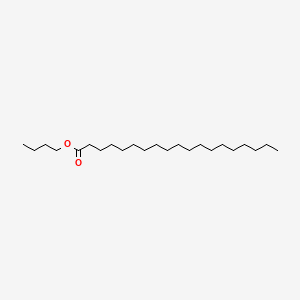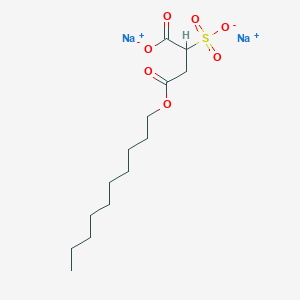
Disodium 4-decyl 2-sulphonatosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 4-decyl 2-sulphonatosuccinate is a chemical compound widely used as a surfactant in various industrial and consumer products. It is known for its excellent foaming, cleansing, and conditioning properties, making it a popular ingredient in cosmetics, personal care products, and household cleaning agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium 4-decyl 2-sulphonatosuccinate is typically synthesized through the reaction of succinic anhydride with decanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the raw materials are mixed and reacted under controlled conditions. The product is then purified through filtration and drying processes to obtain the final compound in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 4-decyl 2-sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Disodium 4-decyl 2-sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes to enhance solubility and stability of reactants.
Biology: Employed in cell culture and molecular biology experiments to improve the efficiency of cell lysis and protein extraction.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Wirkmechanismus
Disodium 4-decyl 2-sulphonatosuccinate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. The compound forms micelles, which encapsulate hydrophobic substances, making them more soluble in water. This mechanism is crucial in its applications in cleaning and personal care products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 4-dodecyl 2-sulphonatosuccinate
- Disodium 4-tetradecyl 2-sulphonatosuccinate
- Sodium lauryl sulfoacetate
Uniqueness
Disodium 4-decyl 2-sulphonatosuccinate is unique due to its specific chain length and sulfonate group, which provide a balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various formulations, offering superior foaming and cleansing capabilities compared to similar compounds .
Eigenschaften
CAS-Nummer |
7328-38-3 |
|---|---|
Molekularformel |
C14H24Na2O7S |
Molekulargewicht |
382.38 g/mol |
IUPAC-Name |
disodium;4-decoxy-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C14H26O7S.2Na/c1-2-3-4-5-6-7-8-9-10-21-13(15)11-12(14(16)17)22(18,19)20;;/h12H,2-11H2,1H3,(H,16,17)(H,18,19,20);;/q;2*+1/p-2 |
InChI-Schlüssel |
KLMGYAAHDXFWTL-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


